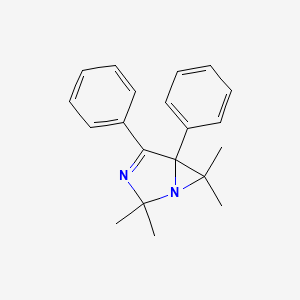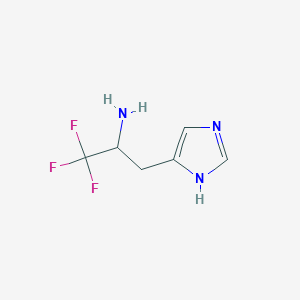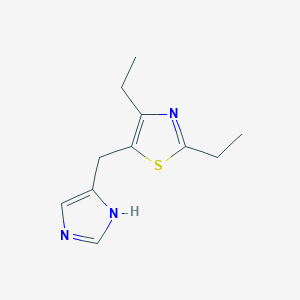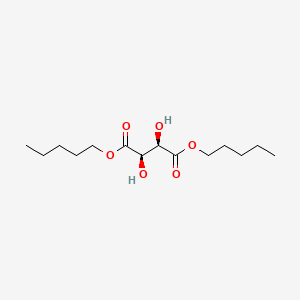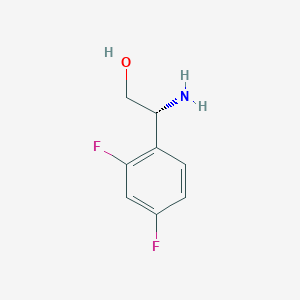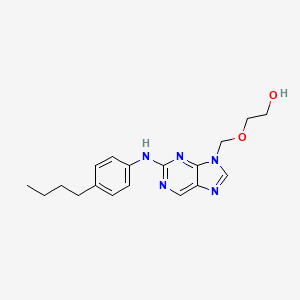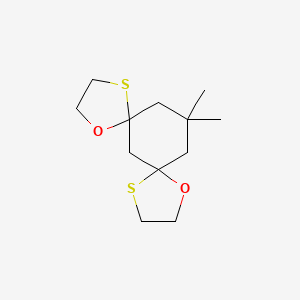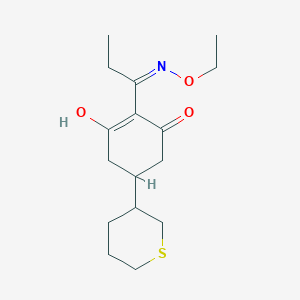
Bis(2,4-dichlorophenyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dichlorophenyl) disulfide: is an organic compound with the molecular formula C12H6Cl4S2 It is characterized by the presence of two 2,4-dichlorophenyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,4-dichlorophenyl) disulfide can be synthesized through the oxidation of 2,4-dichlorothiophenol. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired disulfide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,4-dichlorophenyl) disulfide can undergo further oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to 2,4-dichlorothiophenol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 2,4-dichlorothiophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,4-dichlorophenyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of infections and inflammatory conditions. Its ability to modulate biological pathways involving sulfur compounds is of interest.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in certain chemical processes. Its role in the synthesis of specialty chemicals and materials is also noteworthy .
Mechanism of Action
The mechanism by which bis(2,4-dichlorophenyl) disulfide exerts its effects involves the interaction with thiol groups in proteins and enzymes. The disulfide bond can undergo exchange reactions with thiol groups, leading to the formation of mixed disulfides. This can modulate the activity of enzymes and proteins, affecting various biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the thiol-disulfide balance in microbial cells, leading to cell death .
Comparison with Similar Compounds
- Bis(2,5-dichlorophenyl) disulfide
- Bis(2,6-dichlorophenyl) disulfide
- Bis(4-chlorophenyl) disulfide
Comparison: Bis(2,4-dichlorophenyl) disulfide is unique due to the specific positioning of the chlorine atoms on the phenyl rings. This positioning influences its reactivity and the types of reactions it can undergo. Compared to bis(2,5-dichlorophenyl) disulfide and bis(2,6-dichlorophenyl) disulfide, the 2,4-dichloro configuration offers distinct steric and electronic properties, making it suitable for specific applications in synthesis and biological research .
Properties
CAS No. |
15433-50-8 |
|---|---|
Molecular Formula |
C12H6Cl4S2 |
Molecular Weight |
356.1 g/mol |
IUPAC Name |
2,4-dichloro-1-[(2,4-dichlorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H |
InChI Key |
XJGRTQYOTRFQBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


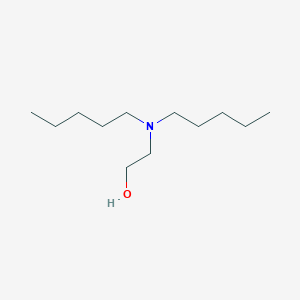
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
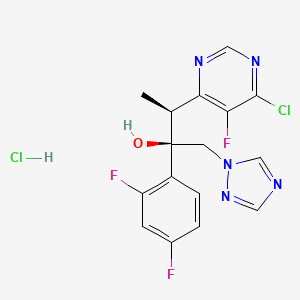
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
